molecular formula C25H16N2O4S B2797304 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide CAS No. 477547-14-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2797304
M. Wt: 440.47
InChI Key: YVQFHPSYNBOILG-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a chromen-3-yl group, a thiazol-2-yl group, and a phenoxybenzamide group . The compound is likely to be a derivative of coumarin, a class of organic compounds that are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of coumarin derivatives with various organic halides . For example, a series of novel compounds were synthesized through a one-pot three-component cyclocondensation of various coumarin chalcones, thiosemicarbazide, and 2-bromocoumarin . The structures of the newly synthesized compounds were confirmed using various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of coumarin derivatives with various organic halides . For example, a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of a Piperidine catalyst was used to produce a key intermediate . This intermediate was then reacted with different Acid chloride to isolate the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various analytical techniques. For example, the yield and melting point of a similar compound, N-[(4-Bromo phenyl)sulfonyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, were reported to be 58.9% and 234–235°C, respectively .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. The synthesized compounds were confirmed via 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, showcasing the compound's broad spectrum of biological activities (Shah et al., 2016).

Advancements in Synthesis Methods

Research has explored environmentally benign synthesis methods, such as microwave-assisted and ultrasound-promoted synthesis, for thiazole derivatives bearing the coumarin nucleus. These methods have demonstrated increased reaction rates and better yields, indicating an efficient pathway for the synthesis of compounds with enhanced antimicrobial activity (Raval et al., 2012); (Gomha & Khalil, 2012).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal properties of coumarin-thiazole derivatives. For instance, compounds synthesized from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives showed significant antibacterial and antifungal activities, underlining the potential of these compounds in developing new antimicrobial agents (Raval et al., 2008).

Cytotoxic Activity

The cytotoxic activities of thiazole derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects. This indicates the potential of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide derivatives in cancer research and therapy (El-Helw et al., 2019).

Future Directions

The future research directions could involve further exploration of the biological activities of “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide” and its derivatives. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially be a candidate for the development of new therapeutic agents .

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFHPSYNBOILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

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